1,4-Dimethyl-1H-indazole-5-boronic acid

Description

Structural Identity and Nomenclature

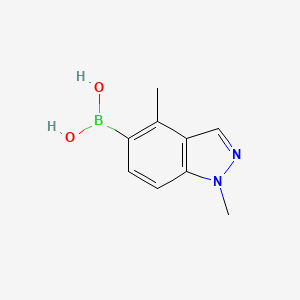

The structural identity of 1,4-dimethyl-1H-indazole-5-boronic acid is defined by its molecular formula C₉H₁₁BN₂O₂ and molecular weight of 190.01 g/mol . Its IUPAC name, (1,4-dimethylindazol-5-yl)boronic acid , reflects the substitution pattern:

- A 1H-indazole heterocyclic core (a bicyclic system with fused benzene and pyrazole rings).

- Methyl groups at positions 1 and 4 of the indazole ring.

- A boronic acid group (-B(OH)₂) at position 5.

Key Structural Features:

| Property | Description |

|---|---|

| SMILES Notation | CN1N=CC2=C(C)C(=CC=C12)B(O)O |

| InChI Key | ATHVOUQWKYPARY-UHFFFAOYSA-N |

| Crystallography | Predicted trigonal planar geometry at boron, with sp² hybridization. |

The indazole system’s aromaticity and the electron-withdrawing boronic acid group create a unique electronic profile, enabling participation in Suzuki-Miyaura cross-coupling reactions. The methyl groups at positions 1 and 4 enhance steric stability, reducing undesired side reactions during synthetic applications.

Historical Context in Boronic Acid Chemistry

The discovery of boronic acids traces back to 1860, when Edward Frankland synthesized ethylboronic acid via the oxidation of triethylborane. This milestone laid the groundwork for understanding boron-carbon bonds, though boronic acids remained niche compounds until the late 20th century.

Evolutionary Milestones:

- Early 20th Century : Boronic acids were primarily studied for their Lewis acidity and ability to form reversible complexes with diols and amines.

- 1979 : Akira Suzuki’s development of the palladium-catalyzed cross-coupling reaction (Suzuki-Miyaura reaction) revolutionized synthetic chemistry, positioning boronic acids as indispensable coupling partners.

- 21st Century : Advances in borylation techniques, such as Miyaura borylation (transition-metal-catalyzed boron addition to aryl halides), enabled efficient synthesis of complex boronic acids like this compound.

The synthesis of this compound exemplifies modern methodologies, often involving:

- Halogen-metal exchange followed by quenching with trimethyl borate.

- Palladium-catalyzed coupling of indazole precursors with diboron reagents.

This compound’s design leverages historical insights into boron’s unique chemistry while aligning with contemporary demands for precision in drug discovery and materials science.

Structure

2D Structure

Properties

IUPAC Name |

(1,4-dimethylindazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O2/c1-6-7-5-11-12(2)9(7)4-3-8(6)10(13)14/h3-5,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHVOUQWKYPARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=C(C=C1)N(N=C2)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657261 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262512-81-1, 1310405-36-7 | |

| Record name | (1,4-Dimethyl-1H-indazol-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1H-indazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 1,4-Dimethyl-1H-indazole-5-boronic acid typically involves the introduction of a boronic acid group at the 5-position of a 1,4-dimethyl-substituted indazole core. The key synthetic step is often a lithiation-borylation sequence or a palladium-catalyzed borylation of a halogenated indazole precursor.

Lithiation-Borylation Method

This method is based on the lithiation of a halogenated indazole derivative followed by quenching with a boron source such as trimethyl borate or boronic acid esters.

- Starting Material: 1,4-Dimethyl-5-bromo-1H-indazole or similar halogenated indazole.

- Reagents:

- Strong base such as n-Butyllithium or hexyllithium to generate the lithiated intermediate.

- Boron reagent such as trimethyl borate or pinacol boronate ester.

- Conditions:

- Low temperature lithiation (-70 to -90 °C) to avoid side reactions.

- Subsequent warming to room temperature after boron reagent addition.

- Workup:

- Acidic quench (e.g., aqueous ammonium chloride or acetic acid) to afford the boronic acid.

- Extraction and purification by crystallization or chromatography.

Advantages: High regioselectivity and yield.

Drawbacks: Requires very low temperature control and handling of pyrophoric reagents.

This approach is adapted from methods used for 1-substituted pyrazole-4-boronic acids, as described in patent CN104478917A, which details a one-pot lithiation and boronation of 4-bromo-substituted pyrazoles using hexyllithium and boric acid esters to yield boronic acid derivatives in good yield (~80-82%) with high purity.

Palladium-Catalyzed Borylation (Suzuki-Miyaura Coupling Related)

An alternative and widely used method involves palladium-catalyzed borylation of halogenated indazole precursors using bis(pinacolato)diboron (B2Pin2) or similar boron reagents.

- Starting Material: 1,4-Dimethyl-5-bromo-1H-indazole.

- Catalyst: Pd-based catalysts such as Pd(dba)2, Pd(OAc)2 with appropriate ligands (e.g., XPhos, XantPhos).

- Base: Cs2CO3 or similar carbonate bases.

- Solvent: Mixed solvent systems such as toluene/water or CPME/water.

- Temperature: Elevated temperatures (55–115 °C).

- Time: 1–16 hours depending on conditions.

$$

\text{1,4-Dimethyl-5-bromo-1H-indazole} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound pinacol ester}

$$

Followed by hydrolysis to the boronic acid.

- Catalyst and ligand screening showed that Pd(OAc)2 with XPhos or Pd(dba)2 with XantPhos ligands gave high conversion rates (up to 99%) in similar boronic acid syntheses.

- Solvent systems like CPME:H2O (4:1) at 106 °C with Cs2CO3 base and Pd(dba)2/XantPhos catalyst system gave excellent yields and conversions in short reaction times (0.75 to 16 h).

- This method avoids the need for extremely low temperatures and pyrophoric reagents, offering a milder and more scalable approach.

Cyclocondensation and Subsequent Functionalization

Some indazole derivatives can be prepared via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, followed by selective bromination and borylation.

- Cyclocondensation forms the indazole core.

- Bromination at the 5-position introduces a handle for borylation.

- Palladium-catalyzed borylation or lithiation-borylation converts the bromide to the boronic acid.

This approach is useful when the 1,4-dimethyl substitution pattern can be introduced prior to or after cyclization.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation-Borylation | 1,4-Dimethyl-5-bromo-1H-indazole | n-BuLi or hexyllithium, trimethyl borate | -70 to -90 °C lithiation, RT borylation | ~80-82% (from pyrazole analogs) | Requires low temp, pyrophoric reagents |

| Pd-Catalyzed Borylation | 1,4-Dimethyl-5-bromo-1H-indazole | Pd(dba)2 or Pd(OAc)2, XPhos/XantPhos, B2Pin2, Cs2CO3 | 55–115 °C, 1–16 h, toluene/H2O or CPME/H2O | Up to 99% (similar substrates) | Mild, scalable, avoids harsh conditions |

| Cyclocondensation + Borylation | Hydrazine + 1,3-dicarbonyl + bromination | Pd catalyst, B2Pin2 or lithiation reagents | Room temp to reflux, multi-step | Moderate to good | Useful for complex substitution |

Detailed Research Findings

The patent CN104478917A provides a detailed one-pot lithiation and boronation method for 1-substituted pyrazole boronic acids, which can be adapted for indazole analogs. The method involves reacting 1-substituted-4-bromo pyrazoles with hexyllithium at -70 to -80 °C, followed by addition of boric acid esters and warming to room temperature, then acidic workup to yield boronic acids with high purity and yields around 80%.

Palladium-catalyzed borylation methods have been extensively optimized for heteroaryl boronic acids. A study evaluating various Pd catalysts and ligands showed that Pd(dba)2 with XantPhos ligand and Cs2CO3 base in CPME:H2O solvent system at 106 °C gave near quantitative conversion (up to 99%) in just under 1 hour for similar substrates. This method is highly efficient and avoids the need for cryogenic temperatures.

Indazole derivatives have been synthesized via cyclocondensation routes followed by functionalization, including borylation through Suzuki-Miyaura coupling or lithiation-borylation sequences. Microwave-assisted coupling has also been reported to improve yields and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to facilitate the reactions.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.

Scientific Research Applications

Medicinal Chemistry

Cancer Therapeutics

1,4-Dimethyl-1H-indazole-5-boronic acid serves as a crucial building block in the synthesis of compounds that target specific kinases involved in cancer pathways. For example, it is utilized in the preparation of thieno[3,2-d]pyrimidines which act as inhibitors of Tpl2 kinase, a protein implicated in inflammatory responses and cancer progression .

Inhibition of mTOR Pathway

The compound is also involved in synthesizing pyridinyl benzonaphthyridinones that inhibit the mTOR (mechanistic target of rapamycin) pathway. This pathway is vital for cell growth and proliferation, making it a target for cancer therapies .

Organic Synthesis

Versatile Reactant

This compound is employed as a reactant in various organic synthesis processes. Its boronic acid functional group allows it to participate in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Synthesis of Novel Compounds

This compound facilitates the creation of novel bisphosphonate inhibitors targeting human farnesyl pyrophosphate synthase, which plays a role in cholesterol biosynthesis and is linked to various diseases . Additionally, it aids in the preparation of diazabicycloheptanes that affect α7 nicotinic receptors, showcasing its versatility in synthesizing biologically active compounds .

Data Table: Applications Overview

| Application Area | Description | Example Compounds |

|---|---|---|

| Cancer Therapeutics | Inhibitors targeting specific kinases involved in cancer pathways | Thieno[3,2-d]pyrimidines (Tpl2 kinase inhibitors) |

| mTOR Pathway Inhibition | Compounds inhibiting mTOR for cancer treatment | Pyridinyl benzonaphthyridinones |

| Organic Synthesis | Reactant for Suzuki coupling and other organic reactions | Bisphosphonate inhibitors, diazabicycloheptanes |

Case Studies

Case Study 1: Development of Tpl2 Kinase Inhibitors

A study highlighted the synthesis of thieno[3,2-d]pyrimidines using this compound as a key intermediate. These compounds demonstrated promising activity against Tpl2 kinase, with potential implications for treating inflammatory diseases and cancers.

Case Study 2: mTOR Inhibition

Research on pyridinyl benzonaphthyridinones synthesized from this boronic acid showed significant inhibition of the mTOR pathway. In vitro studies indicated that these compounds could reduce tumor cell proliferation, suggesting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-1H-indazole-5-boronic acid largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with nucleophilic sites on the target molecules.

Comparison with Similar Compounds

The following analysis compares 1,4-dimethyl-1H-indazole-5-boronic acid with structurally related boronic acid derivatives, drawing on molecular features and available data from the provided evidence.

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Properties

Key Observations:

Core Heterocycle Differences: The target compound’s indazole core (benzene fused with pyrazole) differs from benzoimidazole (benzene fused with imidazole) in and the pyrimidine-based structure in .

Substituent Effects: The methyl groups in the target compound (positions 1 and 4) contrast with the butyl group in the benzoimidazole derivative . The pyrimidine derivative in features benzyl and tetrahydropyrimidinyl substituents, introducing significant steric hindrance and complexity, which may limit reactivity in cross-coupling reactions compared to the simpler indazole analog .

Molecular Weight and Applications :

- The target compound’s lower molecular weight (~190.8) suggests advantages in drug design, where smaller molecules often exhibit better pharmacokinetic profiles. In contrast, the pyrimidine derivative (MW 410.48) may face challenges in cellular permeability .

Reactivity and Functional Utility

- Suzuki-Miyaura Cross-Coupling : Boronic acids are pivotal in forming carbon-carbon bonds. The indazole core’s electron-deficient nature (due to the pyrazole ring) may enhance reactivity compared to benzoimidazole or pyrimidine derivatives. However, steric effects from substituents (e.g., butyl in ) could slow reaction kinetics.

- Biological Activity: Indazole derivatives are known kinase inhibitors, while benzoimidazole analogs (e.g., ) may target different enzymatic pathways due to altered heterocyclic electronics.

Biological Activity

1,4-Dimethyl-1H-indazole-5-boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with biomolecules. This property is essential for its role as an intermediate in various chemical reactions, particularly in the Suzuki-Miyaura coupling process, which is widely used for synthesizing complex organic compounds.

| Compound Name | Key Features |

|---|---|

| 1H-Indazole-5-boronic acid | Lacks methyl groups at positions 1 and 7; simpler structure. |

| This compound | Contains methyl groups at positions 1 and 4; alters reactivity profile. |

| 3-Methyl-1H-indazole-5-boronic acid | Methyl group at position 3; changes sterics and electronic properties. |

The presence of methyl groups at specific positions on the indazole ring can significantly influence the compound's biological activity and reactivity profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various indazole derivatives, including those containing the boronic acid moiety. For instance, compounds derived from indazoles have shown promising results against cancer cell lines. In vitro studies indicated that certain derivatives exhibited IC50 values ranging from 0.23 to 1.15 μM against multiple cancer types, including breast and colon cancers .

The mechanism of action often involves the induction of apoptosis through the mitochondrial pathway, characterized by upregulation of pro-apoptotic factors like cleaved caspase-3 and downregulation of anti-apoptotic proteins such as Bcl-2 . Additionally, the compounds were observed to disrupt cell migration and invasion by modulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation .

Enzyme Inhibition

Indazole derivatives have also been evaluated for their inhibitory effects on various enzymes. For example, structure-activity relationship (SAR) studies revealed that modifications at specific positions on the indazole scaffold could enhance inhibitory activity against targets such as IDO1 (indoleamine 2,3-dioxygenase), with some compounds demonstrating IC50 values as low as 5.3 μM . The interactions between these compounds and their targets are facilitated by their unique structural features, which allow for effective binding within enzyme active sites.

Case Studies and Research Findings

Several significant studies have contributed to our understanding of the biological activities associated with this compound:

- Cao et al. (2018) : This study evaluated various indazole derivatives for their activity against ERK1/2 pathways in cancer cells. The results indicated that specific substitutions on the indazole ring could lead to enhanced enzymatic activity with IC50 values ranging from 9.3 nM to 25.8 nM .

- Wang et al. (2020) : This research focused on synthesizing novel indazole derivatives optimized for pan-Pim kinase inhibition. The most potent compounds showed nanomolar activity against these kinases, highlighting the therapeutic potential of indazoles in cancer treatment .

- Research on Apoptosis Mechanisms : A study demonstrated that treatment with certain indazole derivatives led to increased levels of reactive oxygen species (ROS) and loss of mitochondrial membrane potential in cancer cells, indicating a clear apoptotic mechanism linked to their biological activity .

Q & A

Q. What are the key synthetic routes for 1,4-dimethyl-1H-indazole-5-boronic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acid precursors. Critical parameters include solvent choice (DME/H₂O mixtures), temperature (70–80°C), and base (Na₂CO₃) to optimize coupling efficiency . Indazole ring closure, as seen in analogous syntheses, may require hydrazine hydrate in DMF under reflux, followed by nitro group reduction using Raney nickel . Purification often involves recrystallization from acetic acid, which minimizes byproduct contamination .

Q. How can spectroscopic methods distinguish structural isomers of this compound?

H NMR is critical for identifying substituent positions: methyl groups at N1 and C4 exhibit distinct splitting patterns (e.g., singlet for N1-CH₃). IR spectroscopy can confirm boronic acid presence via B-O stretches (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while B NMR can resolve boron-specific electronic environments .

Advanced Research Questions

Q. How does the steric and electronic profile of 1,4-dimethyl groups impact Suzuki-Miyaura coupling efficiency?

The methyl groups may hinder catalyst access to the boronic acid moiety, reducing coupling yields. To address this, use bulky ligands (e.g., dppf) or elevated temperatures (105°C) to enhance catalyst turnover . Comparative studies with unsubstituted indazole-boronic acids can isolate steric effects. DFT calculations may model transition states to optimize ligand-catalyst pairs.

Q. What strategies mitigate boronic acid self-condensation during storage or reaction?

Anhydrous storage under inert atmosphere (argon) with desiccants (molecular sieves) prevents hydrolysis. In situ protection (e.g., as trifluoroborate salts) or using stabilizing agents (NEt₃) during reactions minimizes undesired dimerization . Monitor purity via HPLC (C18 columns, acetonitrile/water gradients) to detect degradation .

Q. How can this compound be integrated into chemosensors for detecting diols or anions in physiological conditions?

Leverage boronic acid's reversible binding to diols (e.g., saccharides) or anions (e.g., fluoride) to design fluorescence-based sensors. Incorporate the indazole core as a fluorophore, and use dynamic covalent chemistry to tune selectivity. For example, coupling with anthracene derivatives via Pd-catalyzed cross-coupling can enhance Stokes shifts . Validate binding constants via isothermal titration calorimetry (ITC).

Q. What methodologies resolve contradictions in reported biological activity data for boronic acid-containing indazoles?

Discrepancies may arise from impurities (e.g., residual Pd) or solvent effects. Conduct strict quality control:

- ICP-MS to quantify metal residues.

- Parallel assays in varying buffers (e.g., PBS vs. Tris-HCl) to assess pH-dependent activity.

- Compare cellular uptake using fluorescent analogs (e.g., BODIPY conjugates) .

Methodological and Data Analysis Questions

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to evaluate steric hindrance from methyl groups. Molecular docking studies (AutoDock Vina) can predict binding affinities with Pd catalysts. Pair computational results with kinetic studies (e.g., variable-temperature NMR) to validate mechanistic insights .

Q. How can researchers optimize boron affinity chromatography for separating diol-containing molecules using this compound?

Immobilize the boronic acid on silica gel via silane coupling (e.g., 3-aminopropyltriethoxysilane). Adjust mobile phase pH (8.5–9.5) to enhance boronate ester formation. Compete with sorbitol in elution buffers to release bound analytes. Validate separation efficiency for model compounds (e.g., catecholamines) via LC-MS .

Q. What experimental designs assess the compound’s stability under physiological conditions?

- Incubate in simulated body fluid (SBF) at 37°C and monitor degradation via LC-MS.

- Use B NMR to track boronic acid hydrolysis to boric acid.

- Evaluate photostability under UV-Vis light (λ = 254–365 nm) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.